N-(2-oxo-2-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)pipérazin-1-yl)éthyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

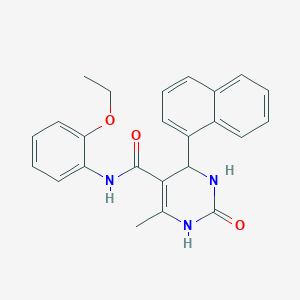

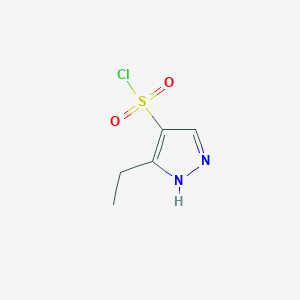

N-(2-oxo-2-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C22H23N7O2 and its molecular weight is 417.473. The purity is usually 95%.

BenchChem offers high-quality N-(2-oxo-2-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-oxo-2-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications antivirales

Ce composé a été synthétisé et étudié pour ses propriétés antivirales . Les nouveaux dérivés de 4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)éthyl)benzamide non glutamates synthétisés ont montré une activité antivirale de 4 à 7 fois plus élevée que celle du médicament commercial Pemetrexed, structurellement similaire, contre le virus de la maladie de Newcastle, un paramyxovirus aviaire .

Applications anti-inflammatoires

Il a été constaté que les dérivés de l’indole, qui sont structurellement similaires au composé en question, possèdent des propriétés anti-inflammatoires . Bien que des études spécifiques sur le « N-(2-oxo-2-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)pipérazin-1-yl)éthyl)benzamide » ne soient pas mentionnées, il est plausible que ce composé puisse également présenter des activités anti-inflammatoires en raison de sa similitude structurelle.

Applications anticancéreuses

Il a été constaté que les dérivés de l’indole possèdent des propriétés anticancéreuses . Étant donné la similitude structurelle, il est possible que le « this compound » puisse également présenter des activités anticancéreuses.

Applications anti-VIH

Il a été constaté que les dérivés de l’indole possèdent des propriétés anti-VIH . Étant donné la similitude structurelle, il est possible que le « this compound » puisse également présenter des activités anti-VIH.

Applications antioxydantes

Il a été constaté que les dérivés de l’indole possèdent des propriétés antioxydantes . Étant donné la similitude structurelle, il est possible que le « this compound » puisse également présenter des activités antioxydantes.

Applications antimicrobiennes

Il a été constaté que les dérivés de l’indole possèdent des propriétés antimicrobiennes . Étant donné la similitude structurelle, il est possible que le « this compound » puisse également présenter des activités antimicrobiennes.

Mécanisme D'action

Target of Action

The primary targets of this compound are CDK4/cyclin D1 and CDK6/cyclin D1 . These are key proteins involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase. By targeting these proteins, the compound can influence cell proliferation and growth .

Mode of Action

The compound interacts with its targets by binding to them and causing their degradation . This is achieved through the recruitment of a protein called Cereblon . The degradation of CDK4 and CDK6 is dose-dependent, with maximum degradation observed at a concentration of 0.25uM in Jurkat cells .

Biochemical Pathways

The degradation of CDK4 and CDK6 affects the cell cycle regulation pathway . These proteins are crucial for the transition from the G1 phase to the S phase of the cell cycle. Their degradation can therefore lead to cell cycle arrest, preventing cells from proliferating uncontrollably .

Pharmacokinetics

The compound’s ability to cause dose-dependent degradation of its targets suggests that it is able to effectively reach and interact with these targets within cells .

Result of Action

The result of the compound’s action is the selective degradation of CDK4 and CDK6 . This can lead to cell cycle arrest, preventing the uncontrolled proliferation of cells. This effect has been observed in Molt4 cells following treatment with the compound .

Propriétés

IUPAC Name |

N-[2-oxo-2-[4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N7O2/c30-21(15-24-22(31)17-6-2-1-3-7-17)29-12-10-28(11-13-29)20-14-19(25-16-26-20)27-18-8-4-5-9-23-18/h1-9,14,16H,10-13,15H2,(H,24,31)(H,23,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBSPMKBAKIVYKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)NC3=CC=CC=N3)C(=O)CNC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[(propan-2-yl)amino]-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile](/img/structure/B2490256.png)

![N-{[5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B2490257.png)

![2-phenoxy-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2490259.png)

![N-(4-acetylphenyl)-2-{[6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2490262.png)

![N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490268.png)

![5-[(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)methyl]-N-phenyl-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2490270.png)

![ethyl 2-{2-[1-acetyl-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate](/img/structure/B2490272.png)

![2-Methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-1,3-benzoxazole](/img/structure/B2490274.png)